(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid
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Overview
Description
(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a benzyl(methyl)amino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . The susceptibility of boronic esters to hydrolysis is known to be influenced by the pH, with the rate of reaction considerably accelerated at physiological pH . This could potentially impact the compound’s ADME properties and bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound can be influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of boronic esters, to which this compound belongs, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a suitable amine. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid in the presence of a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient and scalable synthesis of the compound. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the amino group.
(2-(Dimethylaminomethyl)phenyl)boronic acid: A compound with a similar structure but with a dimethylamino group instead of a benzyl(methyl)amino group.
Uniqueness
The presence of the benzyl(methyl)amino group in (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid provides additional reactivity and selectivity in chemical reactions, making it a more versatile reagent compared to simpler boronic acids. This unique structure allows for the formation of more complex molecules and enhances its utility in various applications.
Properties
IUPAC Name |
[2-[[benzyl(methyl)amino]methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16(18)19/h2-10,18-19H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNYPLPKQXXLQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN(C)CC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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